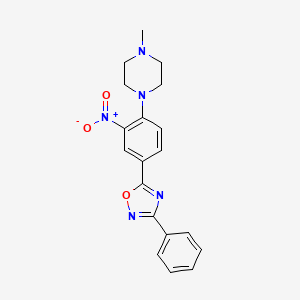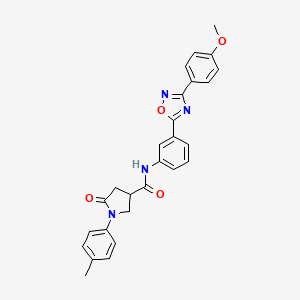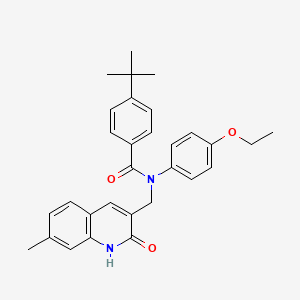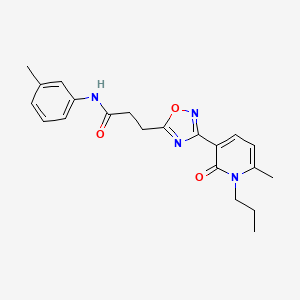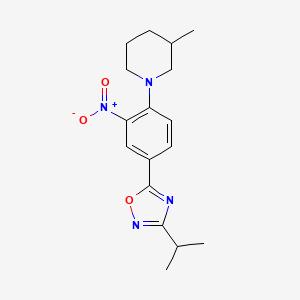
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide, also known as TBOA, is a compound that has been extensively studied in scientific research. TBOA belongs to the class of oxadiazole derivatives, which have been found to have various biological activities.
Wirkmechanismus
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide acts by binding to the glutamate transporter, which is responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting the glutamate transporter, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects:
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a potent and selective glutamate transporter inhibitor, which makes it an excellent tool for studying glutamate neurotransmission. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide is also relatively stable and can be stored for long periods, making it a convenient compound to work with.
However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide also has poor bioavailability, which can limit its effectiveness in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide. One potential avenue of research is to investigate its potential as a treatment for neurological disorders such as epilepsy and stroke. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has been shown to have neuroprotective effects in animal models, and further research could explore its therapeutic potential in humans.
Another future direction is to investigate the potential of N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide as a tool for studying the role of glutamate neurotransmission in various neurological disorders. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide could be used to selectively inhibit glutamate transporters in animal models, allowing researchers to study the effects of increased glutamate neurotransmission on disease pathology.
Conclusion:
In conclusion, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide is a compound that has been extensively studied for its potential as a glutamate transporter inhibitor. It has several advantages for use in lab experiments, including its potency and selectivity. However, N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide also has some limitations, including its low solubility in water and poor bioavailability. There are several future directions for research on N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide, including investigating its potential as a treatment for neurological disorders and as a tool for studying glutamate neurotransmission in disease pathology.
Synthesemethoden
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide can be synthesized using a multi-step synthetic route. The synthesis involves the reaction of 4-tert-butylphenylhydrazine with 2-methylbenzoyl chloride to form the intermediate compound, which is then reacted with 3-chloropropionic acid to produce N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has been extensively studied for its potential as a glutamate transporter inhibitor. Glutamate is a neurotransmitter that plays a crucial role in the central nervous system. N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzamide has been found to inhibit the uptake of glutamate, which can lead to increased levels of glutamate in the synaptic cleft, resulting in increased excitatory neurotransmission.
Eigenschaften
IUPAC Name |
N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-5-6-8-17(14)20(25)22-13-18-23-19(24-26-18)15-9-11-16(12-10-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIHNQVKZKYMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




